molecular formula C10H6O5 B2960393 6-Hydroxy-4-oxo-4H-1-benzopyran-2-carboxylic acid CAS No. 14718-40-2

6-Hydroxy-4-oxo-4H-1-benzopyran-2-carboxylic acid

Cat. No. B2960393
CAS RN: 14718-40-2
M. Wt: 206.153
InChI Key: UUJLPOSAJLERCK-UHFFFAOYSA-N
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Description

6-Hydroxy-4-oxo-4H-1-benzopyran-2-carboxylic acid, also known as 4-Oxo-4H-1-Benzopyran-2-carboxylic acid or Chromocarb, is a chemical compound with the empirical formula C10H6O4 . It has a molecular weight of 190.15 . This compound acts as an inhibitor of monoamine oxidase A & B and also functions as a novel type of tyrosine phosphatase 1B inhibitor in studies .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string OC(=O)C1=CC(=O)c2ccccc2O1 . This indicates that the molecule contains a benzopyran ring with carboxylic acid and ketone functional groups. For a detailed structural analysis, it is recommended to use molecular modeling software.


Physical And Chemical Properties Analysis

This compound is a powder that decomposes at 260 °C . It is soluble in alcohol and ammonium hydroxide, but very slightly soluble in water .

Scientific Research Applications

Oxidation Processes

6-Hydroxy-4-oxo-4H-1-benzopyran-2-carboxylic acid and its derivatives have been a subject of interest due to their pharmacological activities. Research by Yoshimasa et al. (1981) focused on the oxidation of 4-oxo-4H-1-benzopyran-3-carboxaldehydes, a related compound, to prepare various derivatives including carboxylic acids, esters, and amides, highlighting the compound's utility in synthesizing biologically active compounds (Yoshimasa et al., 1981).

Synthesis and Transformation

Clarke et al. (1985) explored the transformation of 4-oxo-4H-1-benzopyran-3-carbaldehyde into pyrroles and pyridines, indicating the compound's potential in generating diverse chemical structures for various applications (Clarke et al., 1985).

Antiallergic Activity

A study by Nohara et al. (1985) synthesized derivatives from 4-oxo-4H-1-benzopyran-3-carbonitriles, which exhibited antiallergic activity. This research demonstrates the compound's potential in medicinal chemistry, particularly in developing antiallergic agents (Nohara et al., 1985).

Spiroacetal Formation

Cremins et al. (1993) studied the transformation of a derivative into spiroacetals, a process that involves intramolecular conjugate addition and enolate alkylation. This research highlights the role of the compound in advanced organic synthesis and the formation of complex molecular structures (Cremins et al., 1993).

Heterodiene Cycloadditions

Coutts and Wallace (1994) investigated heterodiene cycloadditions of 4-oxo-4H-1-benzopyrans, leading to selective transformations and providing insights into complex chemical reactions involving this compound (Coutts & Wallace, 1994).

Natriuretic and Uricosuric Activities

Kitagawa et al. (1991) synthesized di- and tri-substituted derivatives that showed potent natriuretic and uricosuric activities, suggesting the compound's potential in developing therapeutic agents for certain medical conditions (Kitagawa et al., 1991).

Cancer Cell Invasion and Metastasis Treatment

Kempen et al. (2008) synthesized novel derivatives and evaluated their potency in reducing the invasive behavior of cancer cells, indicating the compound's relevance in cancer research and therapy development (Kempen et al., 2008).

Microbiologically Produced Acids in Synthesis

Aurich et al. (2012) described the biotechnological preparation of oxo- and hydroxycarboxylic acids, including 2-oxo-glutaric acid and 2-oxo-D-gluconic acid, for use as new building blocks in organic synthesis, demonstrating the compound's role in green chemistry and sustainable practices (Aurich et al., 2012).

Synthetic and Conformational Studies

Ciolkowski et al. (2009) conducted synthetic and conformational studies on chromane derivatives, contributing to our understanding of the structural and conformational properties of these compounds (Ciolkowski et al., 2009).

Mechanism of Action

Target of Action

The primary target of 6-Hydroxy-4-oxo-4H-1-benzopyran-2-carboxylic acid is Monoamine Oxidase A & B . These enzymes are involved in the breakdown of monoamine neurotransmitters and thus play a crucial role in the regulation of mood and behavior .

Mode of Action

This compound acts as an inhibitor of Monoamine Oxidase A & B . By inhibiting these enzymes, it prevents the breakdown of monoamine neurotransmitters, leading to an increase in their levels . This compound also functions as a novel type of Tyrosine Phosphatase 1B inhibitor .

Biochemical Pathways

The inhibition of Monoamine Oxidase A & B affects the monoamine neurotransmitter pathways . The increase in monoamine neurotransmitter levels can have various downstream effects, including mood elevation and potential antidepressant effects .

Pharmacokinetics

It is known that the compound is soluble in alcohol and ammonium hydroxide, but very slightly soluble in water . This suggests that its bioavailability may be influenced by these solubility characteristics.

Result of Action

The inhibition of Monoamine Oxidase A & B by this compound leads to an increase in the levels of monoamine neurotransmitters . This can result in mood elevation and potential antidepressant effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility characteristics suggest that the presence of alcohol or ammonium hydroxide could enhance its absorption and bioavailability . .

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

6-hydroxy-4-oxochromene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6O5/c11-5-1-2-8-6(3-5)7(12)4-9(15-8)10(13)14/h1-4,11H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUJLPOSAJLERCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)C(=O)C=C(O2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

14718-40-2
Record name 6-Hydroxy-4H-4-oxochromene-2-carboxylic acid
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